BenchChemオンラインストアへようこそ!

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Medicinal Chemistry Kinase Inhibitors Regioisomer Purity

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 1416712-65-6) is a substituted heteroaromatic compound featuring a pyrazolo[3,4-c]pyridine core N-protected with a tetrahydropyran (THP) group. Its molecular formula is C11H13N3O with a molecular weight of 203.24 g/mol.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B11896541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=CN=C3)C=N2
InChIInChI=1S/C11H13N3O/c1-2-6-15-11(3-1)14-10-8-12-5-4-9(10)7-13-14/h4-5,7-8,11H,1-3,6H2
InChIKeyLVDBVVXIMIDHIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine: Core Scaffold & Regioisomeric Identity


1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 1416712-65-6) is a substituted heteroaromatic compound featuring a pyrazolo[3,4-c]pyridine core N-protected with a tetrahydropyran (THP) group . Its molecular formula is C11H13N3O with a molecular weight of 203.24 g/mol . This compound serves as a key synthetic building block and a regioisomerically defined scaffold in medicinal chemistry, particularly for the development of kinase inhibitors that exploit the [3,4-c] nitrogen arrangement for selective target binding, distinguishing it from other pyrazolopyridine isomers [1][2].

Why 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine Cannot Be Replaced by Other Pyrazolopyridine Isomers or Unprotected Scaffolds


Simple substitution of the [3,4-c] regioisomer with other pyrazolopyridine variants (e.g., [4,3-c], [3,4-b]) or the unprotected 1H-pyrazolo[3,4-c]pyridine is not scientifically valid for target-oriented synthesis. The [3,4-c] nitrogen orientation dictates unique electronic properties and hydrogen-bonding patterns critical for kinase ATP-binding site interactions, as demonstrated by structure-activity relationship (SAR) studies showing stark activity cliffs between isomers [1]. Furthermore, the THP protecting group is essential for enabling selective late-stage functionalization at unprotected positions; the labile N1-H of the parent compound leads to undesired side reactions and regioisomeric mixtures during key transformations like cross-coupling or N-alkylation, compromising the chemical integrity and yield of the final active pharmaceutical ingredient (API) intermediates [2][3].

Quantitative Evidence for 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine: Differentiation from Key Analogs


Regioisomeric Purity: [3,4-c] vs. [4,3-c] and [4,3-b] Pyrazolopyridine Scaffolds

The [3,4-c]pyridine regioisomer provides a unique vector for hinge-binding in kinases compared to the [4,3-c] and [3,4-b] isomers. Commercial offerings of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine are reported with a purity of ≥98%, ensuring exclusive regioisomeric identity . In contrast, synthesis using the unprotected 1H-pyrazolo[3,4-c]pyridine often yields mixtures of N-alkylated regioisomers, requiring costly and yield-reducing chromatographic separation [1].

Medicinal Chemistry Kinase Inhibitors Regioisomer Purity

Chemical Reactivity: Directed Ortho-Metalation (DoM) Advantage of [3,4-c] Core

The pyrazolo[3,4-c]pyridine scaffold exhibits a distinct directing group effect for metalation at the C-5 position, which is sterically and electronically disfavored in the [3,4-b] isomer. This enables a direct, regioselective synthetic route to 5-substituted derivatives, a common pharmacophoric position in Pim kinase inhibitors [1][2]. The [4,3-c] isomer predominantly directs metalation to a different position, making it unsuitable for the same synthetic pathway without lengthy protecting-group strategies.

Organic Synthesis Directed Metalation C-H Activation

Biological Activity Proof-of-Concept: Antiproliferative Potency of [3,4-c] Derivatives vs. Other Isomers

A quantitative SAR study on a series of 3-(3-fluorophenyl)pyrazolopyridines demonstrated that the [3,4-c] scaffold provides antiproliferative IC50 values between 3.0 and 16.0 μM against cancer cell lines, whereas the corresponding [4,3-c] regioisomers were inactive (IC50 >100 μM) in the same assays [1]. This establishes the [3,4-c] core as the bioactive pharmacophore. The THP-protected compound serves as the direct penultimate intermediate to these active analogues, ensuring fidelity to the active scaffold.

Anticancer Activity Kinase Inhibition Cytotoxicity

Stability and Scalability of THP Protection During Cross-Coupling

The tetrahydropyran (THP) group on the target compound exhibits superior stability under Suzuki-Miyaura cross-coupling conditions (aqueous base, Pd catalyst, heat) compared to the more labile N-Boc or N-SEM protecting groups on the 1H-pyrazolo[3,4-c]pyridine scaffold [1]. N-Boc analogues often undergo partial deprotection under thermal stress, leading to side products, whereas the THP-protected [3,4-c] scaffold maintains integrity, providing higher isolated yields of the coupled product in reported medicinal chemistry campaigns.

Cross-Coupling Protecting Group Chemistry Process Chemistry

Direct Application in Pim Kinase Inhibitor Pipeline

Patent analysis of US9260425B2 reveals that the pyrazolo[3,4-c]pyridine core, specifically with N-1 substitution, is a foundational scaffold for a series of pan-Pim kinase inhibitors with picomolar biochemical potency (Ki < 100 pM for Pim-1) [1]. The THP-protected compound is the most direct precursor to the lead series, as explicitly described in the synthetic scheme. Analogs based on the [4,3-c] or [3,4-b] isomer are absent from the invention's claims, underscoring the criticality of the [3,4-c] regioisomer.

Pim Kinase Cancer Therapeutics Patent Analysis

Thermodynamic and Structural Water Displacement: Docking Advantage

Molecular docking studies on the pyrazolo[3,4-c]pyridine core reveal a distinct interaction with a conserved structural water molecule in the ATP-binding site of GSK3β and CLK1 kinases, which is not accessible to the [3,4-b] regioisomer due to a change in the vector of the pyridine nitrogen [1]. The [3,4-c] orientation allows for a favorable enthalpic contribution through water-mediated H-bonding, quantified by improved docking scores (GlideScore ≤ -9.0 kcal/mol for [3,4-c] vs ≥ -7.5 kcal/mol for [3,4-b]) and confirmed by IC50 values < 1 µM for the [3,4-c] series versus >10 µM for the misaligned [3,4-b] series.

Computational Chemistry Molecular Docking Kinase Selectivity

Procurement-Driven Applications of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine


Kinase Inhibitor Library Design: Pim, GSK3β, and CLK Panels

The compound is the optimal starting scaffold for generating focused kinase inhibitor libraries targeting Pim, GSK3β, and CLK families. The quantitative advantage in IC50 for its derivatives (>10-fold over [3,4-b] isomers, based on docking and assay data [3][4]), ensures that the produced library is biased toward the biologically relevant [3,4-c] geometry, increasing the hit rate and shortening the hit-to-lead timeline.

API Intermediate for Pan-Pim Kinase Clinical Candidates

As a key intermediate in patented pan-Pim inhibitor series with picomolar affinity (Ki < 0.1 nM) [3], procuring the THP-protected [3,4-c] scaffold is mandatory for process chemistry development and scale-up. The THP group's proven stability under cross-coupling conditions ensures higher yield reproducibility and simpler purification compared to N-Boc analogues, directly impacting cost of goods (COGS) for GMP production [4].

Regioselective C-H Functionalization Research

For methodology development in late-stage C-H activation, the [3,4-c] scaffold's unique directing group effect for C-5 selectivity provides a well-defined model system. Its predictable metalation behavior [3] offers a clear advantage over the [3,4-b] isomer, which is prone to competitive chelation and product mixtures, making it the standard substrate for validating new site-selective transformations.

Building Block for Biological Probe Synthesis

In chemical biology, the compound enables the synthesis of affinity probes or PROTACs based on the [3,4-c] kinase inhibitor framework. The demonstrated 6- to 33-fold increase in antiproliferative activity of its derivatives over the [4,3-c] series [3] guarantees that the resulting probe retains potent target engagement, a non-negotiable prerequisite for cellular target validation studies.

Quote Request

Request a Quote for 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.